(+)-Totarol

Antibacterial MIC Gram-positive

Choose (+)-Totarol (CAS 411239-21-9) for its validated dual mechanism: direct FtsZ inhibition (Kd=11 µM) and NorA efflux pump blockade, potentiating methicillin up to 256-fold. This specific isomer is essential for experiments targeting bacterial cell division and efflux-mediated resistance. Sub-µg/ml potency against Gram-positive pathogens including MRSA and P. acnes. Bulk and custom orders available.

Molecular Formula C20H30O
Molecular Weight 286.45
CAS No. 411239-21-9
Cat. No. B600745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Totarol
CAS411239-21-9
Molecular FormulaC20H30O
Molecular Weight286.45
Structural Identifiers
SMILESCC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O
InChIInChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (+)-Totarol (CAS 411239-21-9) as a Diterpenoid Antimicrobial and Procurement Candidate


(+)-Totarol is a naturally occurring, bioactive meroterpene (terpenophenolic) isolated from the heartwood of Podocarpus spp., including the New Zealand Tōtara tree [1]. Structurally, it is a tricyclic aromatic diterpene that has demonstrated a distinct pharmacological profile, including antibacterial, antioxidant, and efflux pump inhibitory activities [2]. Its mechanism of action, which includes the inhibition of bacterial cell division by targeting the FtsZ protein and the disruption of membrane integrity, differentiates it from many conventional antibiotics [3].

Why Generic (+)-Totarol Substitution is Inadvisable in Scientific Research


Substituting (+)-totarol with other diterpenes or broad-spectrum antimicrobials is a significant scientific and procurement risk due to its unique multi-target profile and potent activity. Unlike many in-class compounds such as ferruginol, which may rely primarily on membrane disruption, (+)-totarol exhibits a validated dual mechanism: direct FtsZ inhibition, which is crucial for blocking bacterial cytokinesis [1], and the inhibition of NorA efflux pumps, which can potentiate the activity of co-administered antibiotics like methicillin by up to 256-fold [2]. This specific combination of direct antibacterial action and resistance modulation is not a universal property of the abietane diterpene class and is essential for experiments designed to study these specific pathways. Furthermore, the structure-activity relationship (SAR) for totarol is highly sensitive, with extensive derivatization studies showing that no simple ring-C modified analog or pro-drug has proven more potent than the parent compound against key Gram-positive pathogens [3], highlighting the irreplaceable nature of the core scaffold in many experimental designs.

Quantitative Evidence for Selecting (+)-Totarol Over Alternative Diterpenes


(+)-Totarol Exhibits Potent and Broad-Spectrum Direct Antibacterial Activity Against Gram-Positive Pathogens

(+)-Totarol demonstrates superior or comparable in vitro antibacterial activity against a range of clinically relevant Gram-positive bacteria when directly compared to structurally related diterpenes. It is particularly potent against Propionibacterium acnes, Streptococcus mutans, and methicillin-resistant Staphylococcus aureus (MRSA) [1].

Antibacterial MIC Gram-positive

(+)-Totarol Potently Inhibits the NorA Multidrug Efflux Pump in Staphylococcus aureus

(+)-Totarol is not just an antimicrobial; it functions as a specific inhibitor of the NorA multidrug efflux pump. This activity is separate from its direct antibacterial effect and can be quantified. At a concentration well below its MIC, it reduces the efflux of a known NorA substrate [1]. This dual activity is not a known property of many comparator diterpenes like ferruginol.

Efflux Pump Inhibitor EPI Antimicrobial Resistance NorA

(+)-Totarol Potently Potentiates Methicillin Activity Against MRSA by Interfering with PBP 2a Expression

Beyond its direct activity, (+)-totarol displays a powerful synergistic effect with beta-lactam antibiotics. It dramatically lowers the MIC of methicillin against MRSA, a phenotype not uniformly shared by all diterpenes [1].

Antibiotic Potentiation Synergy MRSA PBP 2a

(+)-Totarol Inhibits Bacterial Cytokinesis by Targeting the Essential Cell Division Protein FtsZ

(+)-Totarol has a discrete and validated molecular target, FtsZ, which is a prokaryotic homolog of tubulin essential for bacterial cell division. It binds to and inhibits the GTPase activity of FtsZ, disrupting Z-ring formation and leading to filamentation [1]. This mechanism is distinct from the primarily membrane-active properties of many related diterpenes like ferruginol.

Cell Division Inhibitor FtsZ Cytokinesis

(+)-Totarol is More Potent than Vitamin E as an Antioxidant in Lipid Peroxidation Assays

(+)-Totarol exhibits significant antioxidant activity, which is another dimension of its biological profile. While its antibacterial activity is primary, its antioxidant capacity is substantial and has been directly compared to a standard, Vitamin E [1].

Antioxidant Lipid Peroxidation

Optimal Application Scenarios for (+)-Totarol Based on Quantitative Evidence


Investigating Mechanisms of Antibiotic Resistance Reversal via Efflux Pump Inhibition

Given its potent and quantifiable NorA efflux pump inhibitory activity, where it reduces ethidium efflux by 50% at 15 µM [1], (+)-totarol is a premier tool compound for studying efflux-mediated resistance in S. aureus. It is particularly suited for in vitro studies aimed at identifying and validating new EPIs or understanding the structure-activity relationship of this class of inhibitors.

Targeting Bacterial Cell Division in Drug Discovery Programs

The validated mechanism of action of (+)-totarol as an inhibitor of the FtsZ protein, with a defined binding constant (Kd = 11 ± 2.3 µM) and clear downstream effects on cytokinesis [1], makes it an essential reference compound for screening and developing next-generation antibacterial agents that target the bacterial cell division machinery.

Developing Synergistic Antimicrobial Combinations Against MRSA

Based on its extraordinary ability to potentiate methicillin activity by 256-fold [1], (+)-totarol should be prioritized for research in developing novel combination therapies for MRSA infections. Its role in suppressing PBP 2a expression provides a specific biochemical pathway for further exploration in overcoming beta-lactam resistance.

Formulating High-Performance Preservatives and Active Coatings

The combination of sub-µg/ml potency against key Gram-positive bacteria like P. acnes (MIC = 0.39 µg/ml) and S. mutans (MIC = 0.78 µg/ml) [2], along with its significant antioxidant capacity (IC50 = 9.8 µM) [3], makes (+)-totarol a strong candidate for applications requiring a dual-action antimicrobial and antioxidative agent, such as in advanced cosmetic preservatives or antimicrobial surface coatings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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